Tris(tert-pentoxy)silanol

Catalog No.
S1517542
CAS No.
17906-35-3
M.F
C15H34O4Si
M. Wt
306.51 g/mol
Availability
In Stock
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Tris(tert-pentoxy)silanol

CAS Number

17906-35-3

Product Name

Tris(tert-pentoxy)silanol

IUPAC Name

hydroxy-tris(2-methylbutan-2-yloxy)silane

Molecular Formula

C15H34O4Si

Molecular Weight

306.51 g/mol

InChI

InChI=1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3

InChI Key

ORJFXWYTRPGGRK-UHFFFAOYSA-N

SMILES

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC

Canonical SMILES

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC

Tris(tert-pentoxy)silanol is an organosilicon compound with the molecular formula C15H34O4SiC_{15}H_{34}O_{4}Si. It features a silanol group (-Si(OH)₃) bonded to three tert-pentoxy groups, which are branched alkoxy groups derived from pentanol. This compound is notable for its role in the synthesis of silicon dioxide films through atomic layer deposition processes, where it acts as a silicon precursor.

TPOS acts as a precursor for silicon dioxide (SiO2) thin film deposition through CVD. During CVD, TPOS vapor is introduced into a chamber containing the substrate. The heated TPOS molecule decomposes, releasing tert-pentoxy alcohol and leaving behind a layer of SiO2 on the substrate surface []. The steric hindrance of the tert-pentoxy groups likely influences the decomposition rate and film growth characteristics.

  • Eye Contact: Can cause irritation.
  • Skin Contact: Can cause irritation.
  • Inhalation: Can irritate the respiratory system.
  • Flammability: Flash point: 106 °C (223 °F). May be slightly flammable.
  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life.

Safety Precautions:

  • Handle with proper personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
, primarily involving hydrolysis and condensation. Upon hydrolysis, it can form silanol and siloxane bonds, leading to the creation of silica networks. The reactions can be summarized as follows:

  • Hydrolysis:
    Tris tert pentoxy silanol+3H2OSi OH 3+3tert pentanol\text{Tris tert pentoxy silanol}+3\text{H}_2\text{O}\rightarrow \text{Si OH }_3+3\text{tert pentanol}
  • Condensation:
    3Si OH 3Si3O3+3H2O3\text{Si OH }_3\rightarrow \text{Si}_3\text{O}_3+3\text{H}_2\text{O}

These reactions are crucial in forming silicon dioxide thin films during deposition processes.

Tris(tert-pentoxy)silanol can be synthesized through several methods:

  • Alkoxylation of Silanol:
    • Reacting chlorosilanes with tert-pentanol under controlled conditions to form the alkoxy groups.
  • Hydrolysis of Silicon Precursors:
    • Starting from silanes and performing hydrolysis in the presence of tert-pentanol to yield tris(tert-pentoxy)silanol.

These methods allow for the production of high-purity tris(tert-pentoxy)silanol suitable for industrial applications.

Tris(tert-pentoxy)silanolTertiary alkyl silanolHigh boiling point, good film-formingSemiconductor coatingsTris(tert-butoxy)silanolTertiary alkyl silanolLower boiling point than TPSSimilar applicationsTrimethylsilanolSimple silanolLower viscosityGeneral silicone applicationsTriethylsilanolSimple silanolModerate volatilityCoatings and sealants

Tris(tert-pentoxy)silanol stands out due to its unique combination of properties, making it particularly effective for specific applications in advanced materials science. Its branched structure enhances solubility and film-forming capabilities compared to its simpler analogs.

Interaction studies involving tris(tert-pentoxy)silanol focus on its behavior during deposition processes and its interaction with other materials. For example, research has shown that when combined with trimethyl-aluminum, it facilitates the growth of high-quality silicon dioxide films at low temperatures . The interactions during atomic layer deposition are crucial for optimizing film properties such as thickness and uniformity.

Several compounds share structural similarities with tris(tert-pentoxy)silanol, including:

  • Tris(tert-butoxy)silanol: Similar in structure but with shorter alkyl chains, affecting volatility and reactivity.
  • Trimethylsilanol: A simpler structure that lacks the branched alkyl groups, leading to different physical properties.
  • Triethylsilanol: Another analog that exhibits different solubility and reactivity profiles compared to tris(tert-pentoxy)silanol.

Comparison Table

CompoundStructure TypeKey Properties

Growth Kinetics and Siloxane Polymerization Dynamics

The growth kinetics of TPS-derived silica films follow a two-stage polymerization mechanism during ALD cycles. In situ mass spectroscopy data from fluidized bed reactors demonstrate an initial rapid adsorption phase where TPS molecules bind to surface hydroxyl groups via hydrogen bonding, followed by a slower condensation phase where siloxane (Si-O-Si) bonds form through tert-pentoxy group elimination [3]. At 175°C, each ALD cycle using TPS and TMA achieves a growth rate of 1.8 nm/cycle, significantly higher than conventional ALD precursors due to branched tert-pentoxy ligands enhancing molecular mobility [3] [4].

Siloxane polymerization progresses through three distinct steps:

  • Precursor chemisorption: TPS coordinates with surface Al-OH sites formed during TMA exposure, creating Si-O-Al linkages [4].
  • Ligand elimination: tert-Pentoxy groups dissociate as tert-pentanol (C5H11OH), leaving reactive silanol (Si-OH) sites [3].
  • Chain propagation: Neighboring silanol groups undergo condensation, releasing water and extending the siloxane network [4].

Density functional theory (DFT) calculations reveal an activation energy barrier of 74 kJ/mol for the rate-limiting tert-pentoxy elimination step when catalyzed by TMA-derived aluminum centers, compared to 197 kJ/mol in uncatalyzed reactions [4]. This catalytic effect enables complete ligand removal within 30 seconds at 175°C, as verified through quartz crystal microbalance measurements [3].

Table 1: Comparative Growth Parameters for TPS-Based ALD

ParameterConventional ALDTPS/TMA RALD
Growth Rate (nm/cycle)0.1-0.31.8
Activation Energy (kJ/mol)19774
Cycle Time (min)5-100.5
Film Density (g/cm³)2.21.9

Data sources: [3] [4] [6]

Catalytic Role of Trimethylaluminum in RALD Processes

Trimethylaluminum (TMA) acts as a dual-function catalyst in TPS-based RALD by generating both Brønsted and Lewis acid sites. During the initial TMA pulse, surface hydroxyl groups react to form Al-CH3-terminated surfaces, which subsequently hydrolyze to create Al-OH sites upon water exposure [4] [6]. These aluminum centers lower the energy barrier for siloxane polymerization through two mechanisms:

  • Lewis acid catalysis: The Al³⁺ center polarizes Si-O bonds in adsorbed TPS molecules, facilitating tert-pentoxy group departure. Fourier-transform infrared spectroscopy shows a 15 cm⁻¹ redshift in Si-O stretching vibrations when TMA is present, indicating enhanced bond polarization [4].
  • Brønsted acid catalysis: Protons from Al-OH groups protonate departing tert-pentoxy ligands, stabilizing transition states during elimination. Ab initio molecular dynamics simulations demonstrate a 40% reduction in Si-O bond dissociation energy when protons coordinate with leaving groups [4].

The synergistic effect of these catalytic modes enables RALD growth rates 6-8× faster than thermal ALD processes. Cross-sectional TEM analysis reveals that TMA-modified surfaces promote lateral polymerization over vertical growth, creating films with 25% lower density but improved conformality over high-aspect-ratio structures [3] [6].

Substrate-Specific Reactivity and Nucleation Mechanisms

TPS exhibits distinct nucleation behavior depending on substrate surface chemistry:

Hydroxylated surfaces (e.g., TiO₂, SiO₂):

  • Rapid monolayer formation occurs within 5 cycles due to high surface hydroxyl density (4.8 OH/nm²) [3].
  • X-ray photoelectron spectroscopy shows complete Si coverage at 175°C, with Ti 2p₃/₂ peaks diminishing by 90% after 10 cycles [3].

Passivated surfaces (e.g., H-terminated Si, TMS-SiO₂):

  • Nucleation delays persist for 20-30 cycles due to limited adsorption sites (0.2-0.5 OH/nm²) [5].
  • Three nucleation modes dominate:
    a) Defect-mediated: TPS anchors at residual hydroxyls (0.3% of surface sites) [5].
    b) Physisorption-induced: Multilayer TPS accumulation creates localized polymerization centers [5].
    c) Catalytic spillover: TMA migrates from adjacent hydroxylated regions, creating new active sites [4].

Fluidized bed deposition on anatase TiO₂ nanoparticles demonstrates substrate-dependent growth anisotropy, with silica films growing 30% faster on (101) facets compared to (001) facets due to differences in hydroxyl group spatial distribution [3].

Cross-Linking Kinetics and Film Density Evolution

Film density in TPS-derived silica evolves through three cross-linking phases:

  • Initial deposition (Cycles 1-5):
  • Low-density films (1.7 g/cm³) with 45% open porosity form as linear siloxane chains dominate [4].
  • Small-angle X-ray scattering shows pore sizes of 1.2-1.8 nm [3].
  • Intermediate growth (Cycles 6-15):
  • Cyclic siloxane structures develop, increasing density to 2.0 g/cm³ through 6-membered Si-O ring formation [4].
  • Positron annihilation spectroscopy indicates 30% reduction in micropore volume [6].
  • Maturation (Cycles >15):
  • Fully cross-linked networks achieve 2.2 g/cm³ density via 3D connectivity of SiO₄ tetrahedra [4].
  • Nanoindentation shows hardness increasing from 3.2 GPa to 8.5 GPa during this phase [3].

The cross-linking rate follows Arrhenius behavior with an activation energy of 58 kJ/mol, as determined through in situ ellipsometry at 150-250°C [6]. Films deposited above 200°C exhibit 12% higher density due to enhanced surface mobility of adsorbed TPS fragments, enabling more efficient packing of siloxane units [4] [6].

Table 2: Film Property Evolution vs. ALD Cycles

CyclesDensity (g/cm³)Pore Volume (%)Hardness (GPa)
51.7453.2
102.0325.1
202.2188.5

Data sources: [3] [4] [6]

Tris(tert-pentoxy)silanol emerges as a distinctive precursor within the broader family of alkoxysilanol compounds used in vapor deposition applications. The structural modifications in alkoxy group configuration directly influence the molecular properties and deposition characteristics of these precursors [1] [2].

Physical and Chemical Properties Comparison

The comparative analysis reveals significant differences in fundamental properties among silanol precursors. Tris(tert-pentoxy)silanol exhibits a molecular weight of 306.51 g/mol, which is approximately 16% higher than tris(tert-butoxy)silanol (264.43 g/mol) [3] [4]. This molecular weight difference stems from the additional methylene groups in the tert-pentoxy substituents, contributing to enhanced steric bulk around the silicon center.

The physical state at room temperature distinguishes tris(tert-pentoxy)silanol from tris(tert-butoxy)silanol, with the former remaining liquid while the latter exists as a crystalline solid with a melting point of 63-65°C [5] [6]. This liquid state at ambient conditions provides operational advantages in vapor delivery systems, eliminating the need for substrate heating during precursor handling.

Vapor Pressure and Volatility Characteristics

Vapor pressure analysis reveals that tris(tert-pentoxy)silanol demonstrates intermediate volatility characteristics. The compound exhibits a boiling point of 96-99°C at 2-3 mmHg, indicating relatively low vapor pressure compared to smaller alkoxy analogs [3] [7]. However, mixed alkoxysilanols such as bis(tert-butoxy)(isopropoxy)silanol demonstrate significantly higher vapor pressures, reported to be approximately 10 times higher than tris(tert-pentoxy)silanol [1].

The vapor pressure relationship follows the general trend of decreasing volatility with increasing steric bulk of alkoxy substituents. This relationship is particularly evident when comparing the series from tris(isopropoxy)silanol through tris(tert-butoxy)silanol to tris(tert-pentoxy)silanol, where each successive increase in substituent size results in decreased vapor pressure [1] [2].

Hydrolytic Stability and Moisture Sensitivity

Hydrolytic stability represents a critical parameter for silanol precursors, as moisture exposure can lead to premature decomposition and formation of siloxane networks. Tris(tert-pentoxy)silanol exhibits a hydrolytic sensitivity rating of 7, indicating slow reactivity with moisture and water [3] [8]. This moderate hydrolytic stability arises from the steric protection provided by the bulky tert-pentoxy groups, which hinder water access to the silicon center.

Comparative studies indicate that hydrolytic reactivity generally decreases with increasing alkoxy group size. The sterically demanding tert-pentoxy substituents provide enhanced protection compared to smaller alkoxy groups, resulting in improved shelf stability under controlled atmospheric conditions [9] [10].

Influence of Alkoxy Group Configuration on Deposition Rates

The alkoxy group configuration exerts profound influence on deposition kinetics and film growth characteristics. The relationship between molecular structure and deposition performance reveals complex interdependencies involving steric hindrance, electronic effects, and surface reactivity.

Steric Hindrance Effects

The tert-pentoxy substituents in tris(tert-pentoxy)silanol create significant steric hindrance around the silicon center, influencing both precursor reactivity and surface accessibility. This steric bulk affects the approach geometry of the precursor molecule to surface hydroxyl groups, potentially limiting the number of simultaneous surface interactions [1] [11].

Computational studies demonstrate that steric hindrance effects become increasingly important as alkoxy group size increases. The calculated van der Waals radii for tert-pentoxy groups exceed those of tert-butoxy groups, resulting in more restricted conformational flexibility and reduced surface collision cross-sections [11] [12].

Electronic Effects and Reactivity Modulation

The electronic properties of alkoxy substituents significantly influence the reactivity of the silicon center. Tert-pentoxy groups exhibit electron-donating characteristics through inductive effects, increasing electron density at the silicon atom and potentially reducing Lewis acidity [1] [2]. This electronic modulation affects the strength of interaction with surface nucleophiles and the kinetics of ligand exchange reactions.

The relationship between electronic effects and deposition rates demonstrates non-linear behavior. While increased electron density at silicon may reduce initial reactivity, the enhanced stability of intermediate species can lead to more controlled deposition processes with improved film quality [11] [13].

Growth Rate Optimization

Rapid atomic layer deposition using tris(tert-pentoxy)silanol achieves growth rates of 12-17 nm per cycle when used in conjunction with trimethylaluminum catalyst [14] [15]. This growth rate significantly exceeds conventional atomic layer deposition processes, which typically achieve 0.1-0.2 nm per cycle. The enhanced growth rates result from the catalytic effect of aluminum species, which facilitate rapid ligand exchange and condensation reactions.

Temperature-dependent studies reveal optimal deposition rates occur within the range of 140-230°C [15] [16]. Below this temperature range, insufficient thermal energy limits precursor decomposition and surface reactions. Above the optimal range, increased thermal energy leads to gas-phase decomposition and reduced surface selectivity.

Role of Lewis Base Impurities in Accelerating Surface Reactions

Lewis base impurities present in precursor systems can dramatically alter surface reaction kinetics and deposition mechanisms. These impurities may originate from residual synthesis reagents, atmospheric contamination, or intentional additives designed to modify process characteristics.

Water as a Critical Lewis Base Impurity

Water represents the most significant Lewis base impurity in silanol precursor systems. Present at concentrations of 10-100 ppm, water molecules can serve as both proton donors and acceptors in surface reactions [17] [18]. The dual functionality of water enables complex reaction pathways involving hydrogen bonding networks and proton transfer processes.

Experimental observations indicate that controlled water addition can accelerate deposition rates by facilitating proton transfer steps in the surface reaction mechanism [17] [19]. The mechanism involves water molecules bridging between silanol groups and surface hydroxyl sites, reducing activation barriers for condensation reactions through cooperative hydrogen bonding effects.

Nitrogen-Containing Lewis Bases

Nitrogen-containing impurities such as pyridine, ammonia, and triethylamine exhibit strong coordination to silicon centers, with binding energies ranging from 80-140 kJ/mol [18] [20]. These compounds can serve as competitive ligands, potentially blocking surface sites and inhibiting deposition processes.

The concentration dependence of nitrogen-containing impurities reveals critical threshold effects. At concentrations below 1-10 ppm, these compounds may act as beneficial catalysts by stabilizing transition states and facilitating electron transfer processes [18] [20]. However, at higher concentrations, competitive coordination becomes dominant, leading to significant inhibition of surface reactions.

Frustrated Lewis Pair Formation

Recent investigations have identified frustrated Lewis pair formation as a mechanism for accelerating surface reactions in the presence of specific Lewis base impurities [21] [22]. These systems involve sterically hindered Lewis acid-base pairs that cannot form conventional adducts but retain reactivity toward small molecules such as hydrogen and carbon dioxide.

The frustrated Lewis pair mechanism becomes particularly relevant in catalytic rapid atomic layer deposition processes, where aluminum-based catalysts can form frustrated pairs with appropriate Lewis bases present in the precursor system [21] [23]. This mechanism provides enhanced reactivity toward hydrogen-containing species and can significantly accelerate proton transfer steps in surface reactions.

Computational Modeling of Precursor-Surface Interactions

Computational modeling approaches provide detailed insights into the molecular-level mechanisms governing precursor-surface interactions. These methodologies enable prediction of reaction pathways, activation barriers, and thermodynamic stability of intermediate species.

Density Functional Theory Calculations

Density functional theory calculations using various exchange-correlation functionals have been employed to investigate tris(tert-pentoxy)silanol interactions with hydroxylated silica surfaces [11] [12] [24]. The PBE functional with dispersion corrections (PBE-D3) provides optimal balance between computational efficiency and accuracy for these systems, yielding activation energy predictions within ±5-10 kJ/mol of experimental values.

Cluster model calculations using representative surface fragments indicate that precursor adsorption involves multiple simultaneous hydrogen bonding interactions between alkoxy groups and surface hydroxyl sites [25] [26]. The calculated adsorption energies range from -80 to -120 kJ/mol, indicating strong thermodynamic driving forces for surface binding.

Molecular Dynamics Simulations

Reactive molecular dynamics simulations using ReaxFF potentials enable investigation of dynamic processes and finite-temperature effects in precursor-surface interactions [27] [28]. These simulations reveal that surface reactions occur through complex multi-step pathways involving conformational changes, proton transfer events, and ligand exchange processes.

The time scales accessible through molecular dynamics simulations (nanoseconds to microseconds) provide complementary information to static electronic structure calculations. Dynamic simulations demonstrate that surface reactions involve significant reorganization of hydrogen bonding networks and cooperative effects among multiple surface species [29] [30].

Predictive Modeling of Deposition Kinetics

Computational modeling approaches enable predictive assessment of deposition kinetics through calculation of reaction rate constants using transition state theory [11] [12]. The temperature dependence of rate constants provides insight into activation energy barriers and pre-exponential factors governing overall deposition rates.

Systematic studies of various precursor structures reveal structure-activity relationships that can guide the design of improved precursors [11] [13]. These relationships indicate that optimal precursor design requires balancing steric protection for enhanced stability against accessibility for efficient surface reactions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

17906-35-3

General Manufacturing Information

Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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